

Molecular weight and formula of 2-Chloro-4-phenylthiazole

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Compound of Interest

Compound Name: 2-Chloro-4-phenylthiazole

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An In-depth Technical Guide to **2-Chloro-4-phenylthiazole** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4-phenylthiazole**, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document details its chemical properties, experimental protocols for its synthesis, and its role in relevant biological pathways, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

2-Chloro-4-phenylthiazole is a key intermediate used in the synthesis of various biologically active molecules.^[1] Its structural features allow for the introduction of diverse functional groups, making it a valuable building block in the development of novel therapeutic agents and crop protection agents.^{[1][2]}

Quantitative Data Summary

The fundamental physicochemical properties of **2-Chloro-4-phenylthiazole** are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ ClNS	[1][3][4][5][6]
Molecular Weight	195.67 g/mol	[1][3][4][5]
CAS Number	1826-23-9	[3][4]
Appearance	Off-white flakes / solid	[1][3][4]
Melting Point	50 - 58 °C	[1][3][4]
Purity	≥97% - 99% (HPLC)	[1][3]
Flash Point	> 110 °C (> 230 °F) - closed cup	[3]
InChI Key	PNWMACLGSAOQCI-UHFFFAOYSA-N	[3][4]
SMILES	<chem>Clc1nc(cs1)-c2ccccc2</chem>	[3][4]
PubChem ID	2761359	[1]
MDL Number	MFCD00956371	[1][3][4]
Storage Conditions	Store at 0 - 8 °C, in a dry, dark, and ventilated place.	[1][6]
Predicted XlogP	3.6	[7]

Experimental Protocols

The synthesis of thiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. The following protocols provide detailed methodologies for synthesizing phenylthiazole derivatives, which can be adapted for **2-Chloro-4-phenylthiazole**.

Protocol 1: Classical Hantzsch Thiazole Synthesis (Adapted)

This protocol is a standard procedure for synthesizing a 4-phenylthiazole core structure from an α -haloketone and a thioamide source.

Materials:

- ω -Chloroacetophenone (or 2-Chloro-1-phenylethanone)
- A suitable thioamide (e.g., thiourea for an amino-substituted intermediate, which can be later modified)
- Ethanol or Methanol
- 5% Sodium Carbonate (Na_2CO_3) solution
- Deionized Water
- 20 mL round-bottom flask
- Magnetic stir bar and stir plate with heating
- Buchner funnel and side-arm flask
- Filter paper

Procedure:

- In a 20 mL round-bottom flask, combine ω -chloroacetophenone (1 mmol) and the chosen thioamide (1.1-1.5 mmol).
- Add 5 mL of ethanol and a magnetic stir bar.
- Heat the mixture to a gentle reflux (approximately 78°C) with stirring for 30-60 minutes.[\[8\]](#)
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (8:3) mobile phase.[\[8\]](#)
- Once the reaction is complete, allow the solution to cool to room temperature.
- Pour the reaction contents into a beaker containing 20 mL of 5% Na_2CO_3 solution to neutralize the acid formed and precipitate the product.[\[9\]](#)
- Collect the solid product by vacuum filtration using a Buchner funnel.

- Wash the collected solid with cold deionized water to remove any residual salts.[9]
- Allow the product to air dry completely on a watch glass. Further purification can be achieved by recrystallization from a suitable solvent like methanol.[10]

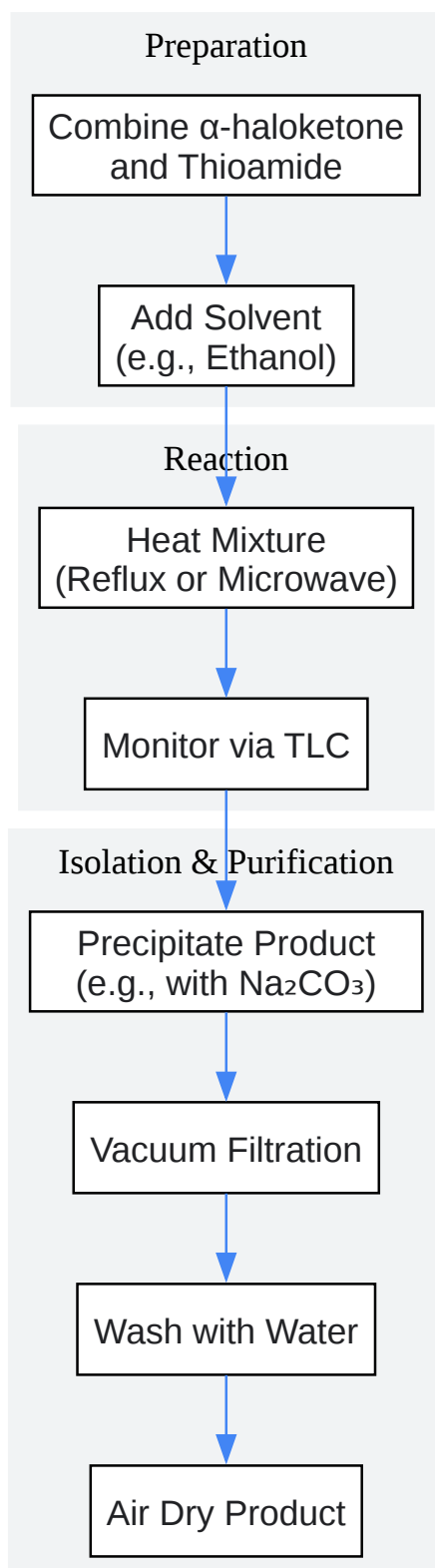
Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient alternative to classical heating.

General Procedure:

- Combine the α -haloketone (1 mmol) and the thioamide (1.1-1.5 mmol) in a microwave reaction vessel.
- Add a suitable solvent (e.g., ethanol).
- Seal the vessel and place it in a microwave reactor.
- Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.[9]
- After the reaction is complete, cool the vessel to room temperature before proceeding with product isolation as described in the classical synthesis protocol.

The general laboratory workflow for a Hantzsch synthesis is depicted in the following diagram.



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General laboratory workflow for Hantzsch thiazole synthesis.

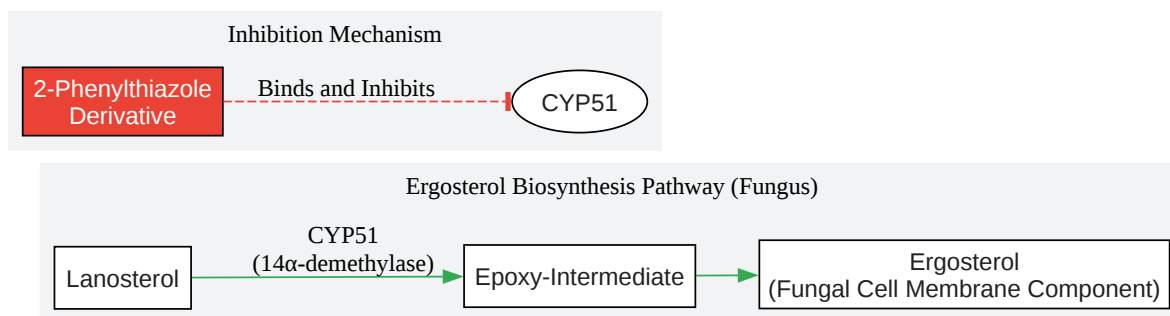
Role in Drug Development and Signaling Pathways

Thiazole derivatives are integral to the development of new therapeutic agents due to their wide range of biological activities, including antifungal, antitumor, and anti-inflammatory effects. [\[11\]](#)

Inhibition of Fungal CYP51

A significant application for phenylthiazole-containing compounds is in the development of antifungal drugs that target the enzyme lanosterol 14 α -demethylase (CYP51). [\[11\]](#) This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The approved antifungal drug isavuconazole contains a phenylthiazole structure, highlighting the therapeutic precedent for this class of compounds. [\[11\]](#)

The mechanism of action for phenylthiazole-based CYP51 inhibitors is illustrated below.



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